molecular formula C12H17NO4 B8300124 4-(4-(ethoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)butanoic acid

4-(4-(ethoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)butanoic acid

Cat. No. B8300124
M. Wt: 239.27 g/mol
InChI Key: PCRIVVFUPLBPSI-UHFFFAOYSA-N
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Patent
US09309253B2

Procedure details

6-amino-5-oxohexanoic acid hydrochloride (9.73 g, 49.8 mmol) was dissolved in H2O (35 mL), and ethyl acetoacetate (5.51 g, 42.34 mmol) and AcONa (20.3 g, 14.95 mmol) were added to the above-mentioned solution. The reaction solution was refluxed for 1 h, cooled to room temperature and 0.5N HCl was added until a pH of about 5 was reached. The combined organic layers were anidrified on Na2SO4, filtered and concentred to give 7.15 g (yield: 60%) of the title compound as brown solid.
Quantity
9.73 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
5.51 g
Type
reactant
Reaction Step Two
Name
Quantity
20.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C:4](=O)[CH2:5][CH2:6][CH2:7][C:8]([OH:10])=[O:9].[C:12]([O:18][CH2:19][CH3:20])(=[O:17])[CH2:13][C:14]([CH3:16])=O.C(O[Na])(C)=O.Cl>O>[CH2:19]([O:18][C:12]([C:13]1[C:4]([CH2:5][CH2:6][CH2:7][C:8]([OH:10])=[O:9])=[CH:3][NH:2][C:14]=1[CH3:16])=[O:17])[CH3:20] |f:0.1|

Inputs

Step One
Name
Quantity
9.73 g
Type
reactant
Smiles
Cl.NCC(CCCC(=O)O)=O
Name
Quantity
35 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5.51 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
20.3 g
Type
reactant
Smiles
C(=O)(C)O[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was refluxed for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C(=CNC1C)CCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.15 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.